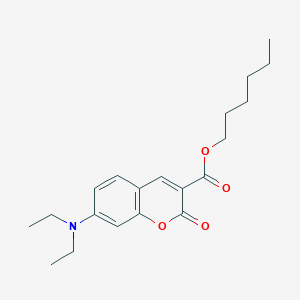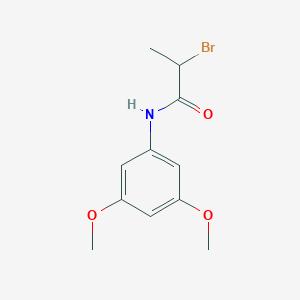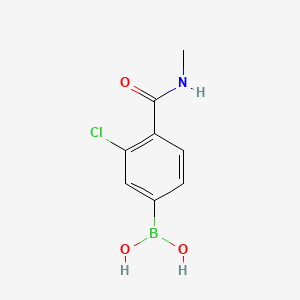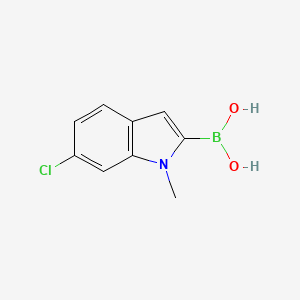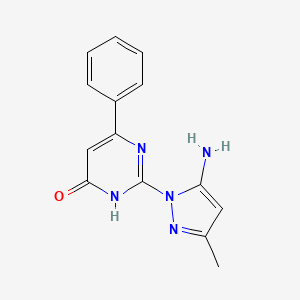
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, commonly referred to as AMPP, is a small molecule used in biological and chemical research. AMPP is a heterocyclic compound containing a pyrazole ring and a pyrimidine ring. It is a potent inhibitor of several enzymes, including protein kinase C, cyclooxygenase-2, and phosphodiesterase-4. AMPP has been used in numerous biological and chemical research studies due to its ability to inhibit these enzymes.
Applications De Recherche Scientifique
Cyclopalladation Studies
Caygill and Steel (1990) investigated the use of pendant pyrazole groups, such as 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, in inducing cyclopalladation in 2-phenylpyrimidines. Their study focused on the coordination behavior and product formation when different pyrazole-substituted pyrimidines were subjected to cyclopalladation reactions (Caygill & Steel, 1990).
Anticancer and Anti-Inflammatory Properties
Rahmouni et al. (2016) explored the synthesis of novel derivatives including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one and evaluated their biological activities. These compounds were tested for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in therapeutic treatments (Rahmouni et al., 2016).
Analgesic and Antimicrobial Activities
Chikkula and Sundararajan (2017) synthesized benzimidazole analogs substituted with structures like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one. They examined these compounds for their analgesic, anti-inflammatory, and antimicrobial activities, providing insights into their potential pharmaceutical applications (Chikkula & Sundararajan, 2017).
Aurora Kinase Inhibition in Cancer Treatment
A study by ヘンリー,ジェームズ (2006) discussed compounds including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one as potential Aurora kinase inhibitors. This application is significant in cancer therapy as Aurora kinase plays a crucial role in cell division (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Heteroaromatic Ligands
Ivashchenko et al. (1980) conducted research on the synthesis of heteroaromatic ligands containing pyrimidine rings, including compounds like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one. Their study provided valuable insights into the chemical properties and potential applications of these ligands in various fields (Ivashchenko et al., 1980).
Anti-Tubercular Activity
Erkin et al. (2021) explored compounds including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one for their anti-tubercular properties. They assessed the minimal inhibitory concentrations against Mycobacterium tuberculosis, offering insights into new treatments for tuberculosis (Erkin et al., 2021).
Antiviral Properties
Munier-Lehmann et al. (2015) reported on pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase, demonstrating notable antiviral properties. This study highlights the potential use of these compounds in antiviral therapies (Munier-Lehmann et al., 2015).
Propriétés
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-7-12(15)19(18-9)14-16-11(8-13(20)17-14)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAWKBUXKXZHKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
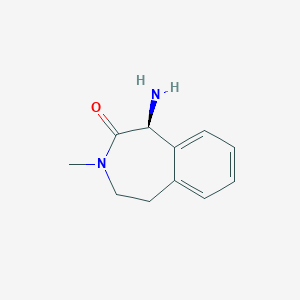

![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)


![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
